molecular formula C21H30O3 B13837496 15beta-Hydroxyprogesterone

15beta-Hydroxyprogesterone

Cat. No.: B13837496
M. Wt: 330.5 g/mol
InChI Key: LEWIUXKKQXGQRR-XCEZYFHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15beta-Hydroxyprogesterone, systematically known as 15β-hydroxypregn-4-ene-3,20-dione, is a steroid compound with the molecular formula C21H30O3 and an exact mass of 330.2195 g/mol . This compound is of significant research interest primarily in the field of clinical endocrinology and diagnostic medicine. Its most notable application is in the investigation of potential false positives in newborn screening programs for Congenital Adrenal Hyperplasia (CAH) . The presence of this compound and related 15β-hydroxylated steroids can be misleading in confirming a CAH diagnosis when based solely on immunoassays for 17 alpha-hydroxyprogesterone (17OHP), as it may cross-react . Research indicates that the origin of 15β-hydroxylated steroids like this compound in neonates is likely microbial, as human tissues lack 15 beta-hydroxylating capacity . This activity is associated with enzymes such as Steroid 15beta-monooxygenase found in microorganisms like Bacillus megaterium . Therefore, this compound serves as a critical analytical standard for developing specific chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS), to accurately distinguish it from other steroid metabolites and ensure reliable confirmation of CAH . This compound is provided as a high-purity chemical reference standard. This product is intended for research purposes in laboratory analysis and method development only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,15R,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19-,20+,21-/m1/s1

InChI Key

LEWIUXKKQXGQRR-XCEZYFHXSA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CC(=O)C1CC(C2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Origin of Product

United States

Enzymology and Biotransformation of Progesterone to 15beta Hydroxyprogesterone

Characterization of Steroid 15β-Monooxygenases

Steroid 15β-monooxygenases are a group of enzymes responsible for the regio- and stereoselective hydroxylation of steroids at the 15β-position. This enzymatic activity is crucial in various biological systems and has significant potential in biotechnological applications for the synthesis of valuable steroid derivatives.

Specificity and Regioselectivity of Cytochrome P450 Enzymes in 15β-Hydroxylation

Cytochrome P450 (CYP) enzymes are a large and diverse superfamily of hemeproteins that play a central role in the metabolism of a wide array of compounds, including steroids. d-nb.infonih.gov The specificity and regioselectivity of these enzymes are critical determinants of the hydroxylation pattern of the steroid substrate.

A well-characterized example of a steroid 15β-monooxygenase is CYP106A2 from the bacterium Bacillus megaterium. nih.govwikipedia.org This enzyme is known for its ability to hydroxylate progesterone (B1679170) and other 3-oxo-Δ⁴-steroids predominantly at the 15β-position. nih.govjmb.or.krqmul.ac.uk The substrate specificity of CYP106A2 is quite defined; it does not typically act on ring A-reduced, aromatic, or 3β-hydroxy-Δ⁵-steroids. qmul.ac.ukresearchgate.net

While 15β-hydroxylation is the primary activity of CYP106A2 with progesterone, it can also exhibit minor hydroxylase activities at other positions, such as 11α, 9α, and 6β. uniprot.orgnih.gov The regioselectivity of CYP106A2 can be influenced by the specific redox partners used in the reaction system and can be altered through protein engineering techniques like site-directed mutagenesis. researchgate.netresearchgate.netnih.gov For instance, mutations at specific amino acid residues can shift the hydroxylation preference, highlighting the potential to tailor the enzyme for specific synthetic purposes. researchgate.netnih.gov

Table 1: Kinetic Parameters of CYP106A2 for Progesterone Hydroxylation at Different Positions

Hydroxylation Position Michaelis-Menten Constant (Kₘ) (μM) Maximum Velocity (Vₘₐₓ) (nmol/min/mg)
15β 251.4 337
11α 140.3 17.5
155.5 Not Specified
77.5 22.3

Data sourced from UniProtKB entry Q06069 for Cytochrome P450(MEG) from *Priestia megaterium (Bacillus megaterium). uniprot.org*

Fungi are also a rich source of steroid-hydroxylating enzymes, exhibiting diverse regioselectivity. nih.gov For example, Aspergillus fumigatus can hydroxylate progesterone to produce 11α- and 15β-hydroxyprogesterone as major products. researchgate.net Some fungi, like Phycomyces blakesleeanus, produce both 7α- and 15β-hydroxyprogesterone from progesterone. nih.gov

The fungus Fusarium graminearum possesses a cytochrome P450 enzyme, CYP68J5_fg, which demonstrates both 12β- and 15α-hydroxylase activities towards progesterone. nih.gov This is noteworthy as fungal P450 enzymes with 12β-hydroxylase activity are rare. nih.gov The regioselectivity of fungal hydroxylases can be influenced by induction with the steroid substrate. nih.gov For instance, the 12β- and 15α-hydroxylation of progesterone by F. graminearum was observed only after induction. nih.gov

Table 2: Examples of Fungal Progesterone Hydroxylation

Fungal Species Major Hydroxylated Products
Aspergillus fumigatus 11α-hydroxyprogesterone, 15β-hydroxyprogesterone
Phycomyces blakesleeanus 7α-hydroxyprogesterone, 15β-hydroxyprogesterone
Fusarium graminearum 12β-hydroxyprogesterone, 15α-hydroxyprogesterone

Data compiled from various research articles. researchgate.netnih.govnih.gov

Biochemical Mechanisms of 15β-Hydroxylation

The hydroxylation of progesterone by cytochrome P450 enzymes is a complex process that involves an electron transport chain and specific cofactors.

CYP106A2, being a Class I P450 system, requires a two-component redox partner system to receive electrons from NADPH. nih.govnih.gov This system typically consists of a flavin-containing ferredoxin reductase (FdR) and an iron-sulfur protein called ferredoxin (Fdx). nih.govuni-saarland.de In its native host, B. megaterium, CYP106A2 utilizes megaredoxin reductase and megaredoxin to facilitate this electron transfer. d-nb.inforesearchgate.netnih.gov

Progesterone + 2 reduced [2Fe-2S] ferredoxin + O₂ → 15β-hydroxyprogesterone + 2 oxidized [2Fe-2S] ferredoxin + H₂O. qmul.ac.uk

The enzyme system facilitates the transfer of electrons from NADPH, via the reductase and ferredoxin, to the cytochrome P450. This reduces the heme iron of the P450, allowing it to bind and activate molecular oxygen. One atom of oxygen is then inserted into the progesterone molecule at the 15β-position, while the other is reduced to water. d-nb.info

Kinetic Parameters and Enzymatic Efficiency of 15beta-Hydroxylases

The enzymatic conversion of progesterone to 15β-hydroxyprogesterone is catalyzed by a class of enzymes known as 15β-hydroxylases, which are predominantly cytochrome P450 monooxygenases. The efficiency of these enzymes can be described by their kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

A key enzyme in this biotransformation is CYP106A2, also known as steroid 15β-monooxygenase, originally isolated from the bacterium Bacillus megaterium (now reclassified as Priestia megaterium). nih.govqmul.ac.ukwikipedia.org This enzyme displays a notable affinity for progesterone in its 15β-hydroxylation activity. uniprot.org Detailed kinetic studies have determined the Kₘ value for the 15β-hydroxylation of progesterone by CYP106A2 to be 251.4 µM, with a corresponding Vₘₐₓ of 337 nmol/min/mg of protein. uniprot.org It is noteworthy that CYP106A2 also hydroxylates progesterone at other positions, but with different efficiencies. uniprot.org

The following table summarizes the reported kinetic parameters for enzymes involved in the 15β-hydroxylation of progesterone.

Table 1: Kinetic Parameters of 15β-Hydroxylases for Progesterone

Enzyme/SourceParameterValueSubstrateReference
CYP106A2 (Priestia megaterium)Kₘ251.4 µMProgesterone uniprot.org
CYP106A2 (Priestia megaterium)Vₘₐₓ337 nmol/min/mgProgesterone uniprot.org
Cell-free extract (Phycomyces blakesleeanus)Apparent Kₘ4 mMProgesterone nih.gov

Microbial Biotransformation Systems for 15beta-Hydroxyprogesterone Production

The production of 15β-hydroxyprogesterone can be achieved through microbial biotransformation, which utilizes intact microorganisms or their enzymatic systems to perform specific chemical reactions. This approach is often favored over chemical synthesis due to its high regio- and stereoselectivity.

Whole-Cell Biocatalysis Approaches

Whole-cell biocatalysis employs living microbial cells as self-contained catalysts, providing the necessary enzymes and cofactors for the desired transformation. Several microbial strains have been identified for their ability to convert progesterone into 15β-hydroxyprogesterone.

The bacterium Bacillus megaterium is a well-known producer of the 15β-hydroxylase CYP106A2, which efficiently catalyzes the conversion of progesterone to 15β-hydroxyprogesterone. nih.govsci-hub.se To enhance production and facilitate process optimization, the gene encoding CYP106A2 has been expressed in other host organisms, most notably Escherichia coli. sci-hub.senih.gov This recombinant approach allows for high-level expression of the enzyme. nih.gov Overexpression of the CYP106A2 cytochrome has been shown to increase the endogenous 15β-hydroxylase activity in B. megaterium. frontiersin.org

Various filamentous fungi are also proficient in hydroxylating progesterone at the 15β-position. Strains reported to yield 15β-hydroxyprogesterone include:

Phomopsis amygdali : This fungus transforms progesterone into 15β-hydroxyprogesterone and a further hydroxylated product, 6β,15β-dihydroxyprogesterone. magtech.com.cnmagtech.com.cn

Aspergillus fumigatus : This species produces 11α- and 15β-hydroxyprogesterone as major initial products. scispace.com

Didymosphearia igniaria : When transforming C21 steroids like progesterone, this fungus yields a mixture of mono- and dihydroxy-products, including derivatives hydroxylated at the 15β-position. researchgate.net

Isaria farinosa : Fungal cultures of this strain are capable of hydroxylating progesterone at the 15β position, among others. mdpi.com

Acremonium strictum : This fungus has been shown to produce 15β-hydroxyprogesterone from progesterone. oup.com

These whole-cell systems leverage the natural metabolic machinery of the microorganisms, although challenges such as substrate transport across the cell membrane can be a limiting factor. frontiersin.org

Cell-Free Enzymatic Hydroxylation Systems

Cell-free systems utilize enzymes isolated from their cellular environment, which allows for greater control over reaction conditions and eliminates issues related to cell wall permeability and unwanted side reactions by other cellular enzymes.

The production of 15β-hydroxyprogesterone in a cell-free environment has been demonstrated primarily using the cytochrome P450 enzyme CYP106A2. nih.gov The in vitro activity of CYP106A2 requires the presence of specific redox partners to transfer electrons from a cofactor like NADPH. nih.govresearchgate.net Typically, this is achieved using adrenal redox proteins, namely adrenodoxin (B1173346) and adrenodoxin reductase. nih.gov

Research has focused on optimizing these cell-free systems. For instance, studies have tested various combinations of redox partners with CYP106A2 to improve the yield of 15β-hydroxyprogesterone and reduce the formation of unwanted polyhydroxylated byproducts. researchgate.net

Cell-free extracts from the fungus Phycomyces blakesleeanus have also been successfully used. nih.gov Post-mitochondrial supernatants (S-12 extracts) and purified microsomal fractions from this fungus can hydroxylate progesterone, yielding 15β-hydroxyprogesterone as one of the main products. nih.govnih.gov These systems require reduced NADP (NADPH) and molecular oxygen, confirming the involvement of a cytochrome P450 enzyme. nih.gov

Comparative Analysis of Different Microbial Strains

Different microbial strains exhibit distinct patterns of regioselectivity when hydroxylating progesterone, leading to varied product profiles. This diversity allows for the selection of a specific strain based on the desired hydroxylation product.

Priestia megaterium (containing CYP106A2) is highly specific for the 15β-position on 3-oxo-Δ⁴-steroids like progesterone, making it a primary choice for producing 15β-hydroxyprogesterone. nih.gov

The fungus Phomopsis amygdali also shows a strong preference for the 15β-position, yielding 15β-hydroxyprogesterone as a main product, although it can also introduce a second hydroxyl group at the 6β-position. magtech.com.cn

Phycomyces blakesleeanus produces both 7α- and 15β-hydroxyprogesterone as its major products from progesterone, indicating the presence of at least two distinct hydroxylase activities. nih.gov

Aspergillus fumigatus demonstrates a broader activity, initially forming both 11α- and 15β-hydroxyprogesterone as major products. scispace.com Over time, it further converts these into dihydroxylated compounds. scispace.com

Didymosphearia igniaria and Isaria farinosa show even wider substrate promiscuity, producing a complex mixture of hydroxylated progesterones, including those functionalized at the 15β-position. researchgate.netmdpi.com

The following table provides a comparative overview of the hydroxylation products obtained from progesterone using different microbial strains.

Table 2: Comparison of Progesterone Hydroxylation Products from Different Microbial Strains

Microbial StrainMajor Hydroxylated Products from ProgesteroneReference
Priestia megaterium (CYP106A2)15β-Hydroxyprogesterone nih.gov
Phomopsis amygdali15β-Hydroxyprogesterone, 6β,15β-Dihydroxyprogesterone magtech.com.cn
Phycomyces blakesleeanus7α-Hydroxyprogesterone, 15β-Hydroxyprogesterone nih.gov
Aspergillus fumigatus11α-Hydroxyprogesterone, 15β-Hydroxyprogesterone (initially) scispace.com
Didymosphearia igniariaMixture including 11α- and 15β-monohydroxy and various dihydroxy derivatives researchgate.net
Acremonium strictum15β-Hydroxyprogesterone oup.com

Enzyme Engineering and Directed Evolution for Modified Hydroxylation Profiles

Protein Engineering Strategies for Modulating Regioselectivity

The ability to control where a hydroxyl group is added to the progesterone (B1679170) molecule (regioselectivity) is a major goal of enzyme engineering. By modifying the enzyme's structure, particularly around the active site where the steroid binds, researchers can influence the orientation of the substrate and thus the position of hydroxylation.

Site-directed mutagenesis is a precise technique used to introduce specific changes to the amino acid sequence of a protein. In the case of CYP106A2, this method has been instrumental in altering its regioselectivity. researchgate.netnih.gov By creating a homology model of CYP106A2 and docking the progesterone substrate into its active site, researchers can predict which amino acid residues are likely to influence substrate binding and orientation. nih.gov

Mutations in substrate recognition site 6 (SRS-6) of CYP106A2 have been shown to dramatically alter its hydroxylation activity. nih.gov For instance, a study involving mutations at positions A395 and G397, based on an alignment with human CYP11B1, resulted in mutants with significantly changed active site structures and hydroxylation profiles. nih.gov Another approach focused on creating saturation mutagenesis libraries at these positions, leading to the identification of mutants with increased production of 11α-hydroxyprogesterone. researchgate.netnih.gov Further mutations at other sites, such as T89, A106, and R409, have been combined with the initial mutations to further enhance this shift in selectivity. nih.govresearchgate.net

Table 1: Examples of Site-Directed Mutagenesis in CYP106A2 to Alter Progesterone Hydroxylation

Mutant Original Selectivity (Main Product) Modified Selectivity (Main Product) Key Mutations
CYP106A2 Wild Type 15β-hydroxyprogesterone - -
A395I 15β-hydroxyprogesterone 11α-hydroxyprogesterone A395I
A395W/G397K 15β-hydroxyprogesterone 11α-hydroxyprogesterone A395W, G397K
T89N/A395I 15β-hydroxyprogesterone 11α-hydroxyprogesterone T89N, A395I
F165L/A395E/G397V 15β-hydroxyprogesterone 9α-hydroxyprogesterone F165L, A395E, G397V
A243S 15β-hydroxyprogesterone 6β-hydroxyprogesterone A243S

This table is based on findings from multiple research articles. nih.govnih.govresearchgate.net

Rational design involves using knowledge of an enzyme's three-dimensional structure and its mechanism to make informed decisions about which mutations to introduce. sci-hub.se This approach has been successfully applied to CYP106A2 to alter its product distribution. For example, by analyzing a homology model of CYP106A2 with docked progesterone, researchers have identified key residues that, when mutated, can shift the hydroxylation from the 15β-position to other positions like 11α, 9α, and 6β. nih.govresearchgate.net

One strategy involved optimizing the interaction between CYP106A2 and its redox partner, adrenodoxin (B1173346). nih.govresearchgate.net By creating mutants of adrenodoxin at positions Y82 and P108, the distance between the iron-sulfur cluster and the heme center of CYP106A2 was reduced, leading to a significant increase in the production of 15β-hydroxyprogesterone. nih.gov This demonstrates that rational design can be applied not only to the enzyme itself but also to its interaction partners to modulate its function.

For shifting selectivity to 9α-hydroxylation, a combination of site-directed and saturation mutagenesis of active site residues was employed. nih.gov This led to the identification of mutants that favored the production of 9α-hydroxyprogesterone. nih.gov Further optimization through additional mutations resulted in a mutant, F165L/A395E/G397V, with a tenfold increase in selectivity for 9α-hydroxylation compared to the wild type. nih.gov Similarly, for 6β-hydroxylation, docking of progesterone into the CYP106A2 3D-structure guided the introduction of mutations, with the A243S mutant showing a more than tenfold improvement in 6β-selectivity. nih.gov

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. acs.orgsci-hub.st This technique involves creating large libraries of enzyme variants through random mutagenesis or recombination, followed by screening for the desired activity. acs.org While often used when structural information is limited, it can also be a powerful tool for optimizing enzymes that have already been subjected to rational design. sci-hub.st

For CYP106A2, directed evolution has been successfully used to shift its regioselectivity. researchgate.netresearchgate.net By creating mutant libraries and screening for altered hydroxylation profiles, researchers have been able to significantly decrease the production of 15β-hydroxyprogesterone while increasing the formation of other valuable derivatives. nih.govresearchgate.net For instance, a combination of saturation mutagenesis and rational site-directed mutagenesis led to the discovery of mutants with dramatically increased 11α-hydroxylase activity. nih.govresearchgate.net The best of these mutants, when used in whole-cell biotransformations, showed a decrease in 15β-hydroxyprogesterone production from 50.4% (wild type) to as low as 4.8%, with a corresponding increase in 11α-hydroxyprogesterone from 27.7% to 80.9%. nih.govresearchgate.net

Production of Alternative Hydroxylated Progesterone Derivatives via Enzyme Modification

The successful engineering of 15β-hydroxylases like CYP106A2 has opened the door to the production of a variety of hydroxylated progesterone derivatives that are either difficult to synthesize chemically or are not the primary products of the wild-type enzyme.

A significant achievement in the engineering of CYP106A2 has been the successful shift of its hydroxylation selectivity away from the 15β-position to other pharmaceutically relevant positions. nih.govresearchgate.net

11α-Hydroxylation: Through a combination of saturation mutagenesis at positions A395 and G397 and subsequent rational site-directed mutagenesis, the selectivity of CYP106A2 was impressively shifted towards 11α-hydroxylation. nih.govresearchgate.net The mutant T89N/A395I, for example, increased the production of 11α-hydroxyprogesterone to 80.9% of the total product, a significant increase from the 27.7% produced by the wild-type enzyme. nih.govresearchgate.net This is particularly important as 11α-hydroxyprogesterone is a key intermediate in the synthesis of various corticosteroids. researchgate.net

9α-Hydroxylation: The creation of mutants with a higher regioselectivity for the 9α-position has also been a focus of research. nih.gov 9α-hydroxyprogesterone is a valuable precursor for the synthesis of potent progestational agents. nih.gov By screening a library of mutants created through a combination of site-directed and saturation mutagenesis, researchers identified several candidates that favored 9α-hydroxylation. nih.gov Further optimization led to the F165L/A395E/G397V mutant, which exhibited a tenfold increase in selectivity for this position. nih.gov

6β-Hydroxylation: 6β-hydroxyprogesterone is an important intermediate for producing drugs used in the treatment of breast cancer. nih.gov Rational design based on the docking of progesterone into the CYP106A2 structure was used to create mutants with enhanced 6β-selectivity. nih.gov The A243S mutant, in particular, showed a greater than tenfold improvement in the selective production of 6β-hydroxyprogesterone. nih.gov

Table 2: Shift in Regioselectivity of CYP106A2 Mutants

Mutant 15β-OH-P (%) 11α-OH-P (%) 9α-OH-P (%) 6β-OH-P (%)
Wild Type 50.4 27.7 Minor Minor
T89N/A395I 4.8 80.9 - -
F165L/A395E/G397V - - Increased (10-fold) -
A243S - - - Increased (>10-fold)

Data for this table was compiled from multiple sources. nih.govnih.govresearchgate.net Note: Direct percentage comparisons for all mutants are not available in the provided sources; some data is presented as a fold-increase in selectivity.

The ability to engineer enzymes like CYP106A2 to produce a range of hydroxylated steroids has significant implications for research and development. researchgate.net These novel steroids can be used as analytical standards, as probes to study the metabolism of other drugs, or as starting materials for the synthesis of new therapeutic agents. researchgate.netukri.org The microbial production of these compounds offers a more environmentally friendly and often more efficient alternative to traditional chemical synthesis. researchgate.net The engineered P450 enzymes provide a valuable toolbox for creating structural diversity in steroids, which can then be screened for desirable biological activities. researchgate.netrsc.org

Methodological Advancements in Biocatalytic Steroid Functionalization

Recent advancements in biocatalysis have significantly expanded the toolkit for the functionalization of steroids, moving beyond the reliance on naturally occurring enzyme activities. These methodologies are centered on tailoring enzymes to achieve specific and efficient chemical transformations that are often challenging to perform using traditional synthetic chemistry. mdpi.comresearchgate.net The core of these advancements lies in understanding the structure-function relationships of steroid-hydroxylating enzymes and applying protein engineering strategies to modify them. mdpi.comscilit.com

Microbial cytochrome P450 monooxygenases are particularly sought after for their ability to perform regio- and stereospecific hydroxylation of inert C-H bonds. mdpi.comresearchgate.net The enzymatic hydroxylation of steroids is a more favorable route compared to chemical synthesis, which often involves multiple steps, low yields, and environmentally unfriendly processes. mdpi.com

Rational protein design and directed evolution are at the forefront of these methodological advancements. nih.gov By creating homology models of enzymes like CYP106A2 and docking substrates such as progesterone, researchers can identify key amino acid residues in the active site that influence substrate binding and orientation, and thus, the site of hydroxylation. researchgate.net

Studies focused on altering the regioselectivity of CYP106A2 from its native 15β-hydroxylation of progesterone to 11α-hydroxylation have yielded significant insights. By targeting specific residues within the active site, researchers have been able to dramatically shift the product profile.

For instance, saturation mutagenesis at positions A395 and G397 of CYP106A2 led to the identification of mutants with increased 11α-hydroxylase activity. researchgate.net Further rational site-directed mutagenesis, introducing additional mutations, enhanced this effect. The following table summarizes the impact of specific mutations on the product distribution in whole-cell biotransformations of progesterone.

Mutant15β-hydroxyprogesterone (%)11α-hydroxyprogesterone (%)Reference
Wild Type50.427.7 researchgate.net
T89N/A395I4.880.9 researchgate.net

Further investigations have quantified the changes in catalytic efficiency (kcat/Km) for 11α-hydroxylation, demonstrating a remarkable increase in the catalytic prowess of the engineered enzymes for the desired reaction.

MutantFold Increase in 11α-hydroxylase SelectivityFold Increase in kcat/Km for 11α-hydroxylationReference
A106T/A395I14.339.3 researchgate.net
A106T/A395I/R409L12.6108 researchgate.net
T89N/A395I11.824.4 researchgate.net

These findings underscore the power of enzyme engineering to not only redirect the regioselectivity of steroid hydroxylation but also to significantly improve the efficiency of the desired biocatalytic transformation. The ability to rationally design and evolve enzymes like CYP106A2 opens up avenues for the production of a wide array of valuable steroid compounds.

Natural Occurrence and Biological Context of 15beta Hydroxyprogesterone

Identification in Non-Human Organisms (e.g., Silpha americana)

The discovery of 15β-Hydroxyprogesterone as a natural product in the animal kingdom is prominently linked to chemical ecology, particularly the study of insect defensive secretions. The American carrion beetle, Silpha americana, provides a classic example. These beetles possess a specialized pygidial defensive gland that secretes a complex cocktail of chemicals when the insect is threatened.

Detailed chemical analysis, including gas chromatography-mass spectrometry (GC-MS), of this secretion revealed a rich mixture of pregnane-type steroids. Among these, 15β-Hydroxyprogesterone was identified as a major and structurally significant component. It does not appear in isolation but as part of a synergistic blend of related steroids. The co-occurrence of these compounds suggests a biosynthetic pathway starting from a common precursor, likely cholesterol, which is then modified to produce a range of defensive agents. The identification of 15β-Hydroxyprogesterone in S. americana was a key finding that highlighted the sophisticated use of steroid chemistry by insects for survival.

The table below summarizes the key steroid constituents identified in the defensive gland secretion of Silpha americana.

Table 1: Steroid Composition of the Defensive Secretion of Silpha americana This interactive table allows sorting by column. Click headers to sort.

Compound Name                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                     &- Chemical Class                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                     &- Relative Abundance                                                                                                                                       &-
15β-Hydroxyprogesterone Pregnane Steroid Major Component
Progesterone (B1679170) Pregnane Steroid Major Component
Pregnenolone Pregnane Steroid Minor Component

Role in Defensive Mechanisms and Ecological Interactions

The production of 15β-Hydroxyprogesterone and its related steroids by Silpha americana is a direct adaptation to its ecological niche. Carrion (decaying flesh) is a resource-rich but highly competitive and dangerous environment, attracting numerous predators, scavengers, and microbial competitors. The steroid secretion serves multiple defensive functions:

Predator Deterrence: The primary role is to repel vertebrate and invertebrate predators. When attacked, the beetle releases the secretion, which is highly unpalatable. Predators, such as ants, birds, or shrews, that attempt to prey on the beetle are repelled by the bitter taste and noxious quality of the steroids. This aposematic (warning) chemical defense reduces predation pressure on the beetle.

Antimicrobial Activity: The carcass on which the beetles and their larvae feed is a breeding ground for bacteria and fungi that compete for the same nutritional resource. The steroid mixture, including 15β-Hydroxyprogesterone, is believed to possess antimicrobial properties. By secreting these compounds onto the carcass, the beetles can suppress the growth of competing microorganisms, thereby preserving the food source for themselves and their offspring. This function is crucial for successful reproduction.

Synergistic Efficacy: The effectiveness of the defense likely arises not from a single compound but from the complex mixture. The combination of progesterone, 15β-Hydroxyprogesterone, and other minor steroids creates a synergistic effect that is more potent than any single component alone. The specific hydroxylation at the 15β-position alters the polarity and receptor-binding properties of the molecule compared to progesterone, potentially targeting different biological pathways in predators or microbes.

Table 2: Functional Roles of Steroid Secretions in S. americana This interactive table allows sorting by column. Click headers to sort.

Defensive Function                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                     &- Target Organism(s)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                           &- Proposed Mechanism
Predator Deterrence Vertebrates (e.g., birds, shrews), Invertebrates (e.g., ants) Acts as a feeding deterrent via unpalatability and toxicity.
Antimicrobial Action Bacteria, Fungi Suppresses microbial growth on carrion, preserving the food source.

Advanced Analytical Methodologies for 15beta Hydroxyprogesterone Research

Chromatographic Techniques for Separation and Quantification in Research Samples (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 15beta-hydroxyprogesterone. longdom.org Its high sensitivity and accuracy make it ideal for separating and quantifying this compound from complex mixtures, such as those generated during microbial transformation of steroids. longdom.orgwaters.com

In research, reversed-phase HPLC is commonly employed. For instance, a method using a C18 column with a mobile phase consisting of a water and acetonitrile (B52724) gradient can effectively separate various hydroxylated progesterones. researchgate.netnih.gov Specifically, a 65:35 mixture of water and acetonitrile containing 0.5% acetic acid has been used to chromatographically separate D-ring-hydroxylated progesterones, including this compound. researchgate.netresearchgate.netresearchgate.net The retention time of this compound under specific HPLC conditions allows for its identification and quantification when compared to a reference standard.

The quantification of this compound is typically achieved by measuring the peak area or height in the chromatogram, which is directly proportional to its concentration. longdom.org A calibration curve, constructed using standards of known concentrations, is used to determine the amount of the analyte in unknown samples. longdom.org UV detection is often utilized, with the wavelength set at a value where the compound exhibits maximum absorbance, such as 240 nm for progestogens. jmpas.com

The application of HPLC is evident in studies involving the bioconversion of progesterone (B1679170) by microorganisms like Bacillus megaterium. nih.govresearchgate.net In these studies, HPLC is used to monitor the progress of the reaction, identify the formation of hydroxylated products, and quantify the yield of this compound. For example, in the conversion of cyproterone (B1669671) acetate (B1210297), a synthetic derivative of 17α-hydroxyprogesterone, by CYP106A2, HPLC analysis revealed the formation of a main product, which was subsequently identified as 15beta-hydroxycyproterone acetate. nih.govresearchgate.net

Spectroscopic Methods for Structural Elucidation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide detailed information about the molecular structure, including the position of the hydroxyl group. researchgate.netmdpi.com

In the structural analysis of hydroxylated steroids, ¹H NMR spectra reveal the chemical shifts and coupling constants of protons, which are influenced by their chemical environment. The introduction of a hydroxyl group at the 15beta position causes characteristic downfield shifts for the protons attached to or near this position. Similarly, ¹³C NMR spectroscopy provides the chemical shifts of each carbon atom in the molecule, and the carbon atom bearing the hydroxyl group (C-15) will exhibit a significant shift compared to the parent progesterone molecule. mdpi.com

For instance, in studies involving the microbial hydroxylation of progesterone, the product identified as 15beta-hydroxyandrostenedione was confirmed using both mass spectrometry and ¹H and ¹³C NMR spectroscopy. researchgate.net The detailed analysis of the NMR data allows for the unambiguous assignment of the hydroxyl group to the 15beta position. Although specific NMR data for this compound is not always readily available in general databases, the principles of NMR spectroscopy allow for its structural determination when isolated in sufficient purity. biorxiv.org

Mass Spectrometry for Metabolite Identification and Profiling (e.g., ESI-CID-MS)

Mass spectrometry (MS) is a powerful analytical technique used for the identification and profiling of metabolites like this compound. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, enhancing the confidence in compound identification. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of steroids, as it typically produces intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻), from which the molecular weight can be determined. researchgate.net For this compound, with a molecular formula of C₂₁H₃₀O₃ and a monoisotopic mass of approximately 330.22 Da, ESI-MS would show a corresponding molecular ion. uni.lunih.gov

Collision-Induced Dissociation Mass Spectrometry (CID-MS), often performed in tandem mass spectrometry (MS/MS), is used for structural elucidation. In this technique, the molecular ion is fragmented, and the resulting fragment ions provide information about the structure of the molecule. researchgate.net However, it has been noted that the ESI-CID-MS of D-ring-hydroxylated progesterones, including this compound, can be challenging for definitive identification based on fragmentation patterns alone, as they may not produce unique, identifying fragments compared to other isomers. researchgate.netresearchgate.netresearchgate.net In such cases, chromatographic separation prior to MS analysis is crucial. researchgate.netresearchgate.netresearchgate.net

Despite these challenges, LC-MS/MS is widely used for the sensitive and specific quantification of steroids in biological matrices. nih.gov Multiple Reaction Monitoring (MRM) mode in tandem MS can be employed for highly selective and sensitive detection of this compound, even in complex samples. waters.com This approach is particularly valuable in metabolomics studies and for the identification of drug metabolites. chem960.com

Chemical Synthesis of 15beta Hydroxylated Steroids for Research and Reference Materials

Stereoselective Synthetic Routes for 15β-Hydroxyprogesterone and its Analogs

The stereoselective synthesis of 15β-hydroxylated steroids is a complex challenge due to the need to control the reaction at a specific, non-activated carbon atom on the steroid's D-ring. Researchers have approached this through both microbial-mediated transformations and multi-step chemical syntheses.

Microbial Hydroxylation: One of the most efficient and stereoselective methods for producing 15β-hydroxyprogesterone is through microbial hydroxylation. Certain microorganisms possess cytochrome P450 enzymes that can introduce hydroxyl groups at specific positions on the steroid skeleton with high precision. The bacterium Bacillus megaterium is particularly noted for its ability to hydroxylate progesterone (B1679170) at the 15β-position. The enzyme responsible, CYP106A2, has been identified and extensively studied. This biocatalytic approach offers a direct and highly selective route from progesterone to 15β-hydroxyprogesterone, often with high yields and without the need for complex protecting group strategies common in chemical synthesis. Research has also focused on engineering the CYP106A2 enzyme to modify its regioselectivity, further highlighting the power of this biological approach.

Chemical Synthesis of Analogs: While microbial routes are effective for 15β-hydroxyprogesterone itself, multi-step chemical synthesis is vital for creating a broader range of 15β-hydroxylated steroid analogs. A successful chemical strategy has been developed for the synthesis of analogs like 3β,15β-dihydroxy-5-androsten-17-one. nih.gov This route demonstrates a key chemical method for introducing the 15β-hydroxyl group. The synthesis typically begins with a readily available steroid precursor. A critical step involves the creation of a double bond in the D-ring, specifically a Δ¹⁵-unsaturation. This is often achieved through a selenation/dehydroselenation strategy. nih.gov Once the double bond is in place, a stereoselective hydroboration-oxidation or a related reaction can be used to introduce the hydroxyl group at the 15-position with the desired β-stereochemistry.

An example of such a synthetic approach involves the following key transformations:

Introduction of Δ¹⁵-unsaturation: Starting from a 17-keto steroid, a double bond is introduced between C15 and C16.

Stereoselective Hydroxylation: The Δ¹⁵-steroid is then subjected to a reaction that adds a hydroxyl group across the double bond. For instance, a base-catalyzed reaction of 3β-acetoxy-5,15-androstadien-17-one with trichloroethanol can yield a 15β-trichloroethoxy intermediate. nih.gov

Deprotection: The protecting group (e.g., the trichloroethoxy group) is then cleaved, often using a reducing agent like a zinc-copper couple, to reveal the free 15β-hydroxyl group. nih.gov

This multi-step chemical approach, while more complex than microbial hydroxylation, provides the flexibility to create a variety of analogs with different functional groups on the steroid nucleus, which are essential for structure-activity relationship studies and for developing specific research tools.

Preparation of Labeled Tracers for Metabolic and Enzymatic Pathway Studies

Isotopically labeled steroids are indispensable tools for metabolic research, allowing for the sensitive and specific tracking of molecules in complex biological systems. The synthesis of labeled 15β-hydroxyprogesterone, typically with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), is essential for use as internal standards in mass spectrometry-based quantification and for in vivo metabolic pathway studies.

General strategies for isotopic labeling of steroids can be adapted for 15β-hydroxyprogesterone.

Deuterium Labeling: Deuterium-labeled steroids are commonly prepared for use as internal standards in isotope dilution mass spectrometry. nih.gov A common method for introducing deuterium is through base-catalyzed hydrogen-deuterium exchange reactions. This involves exposing the steroid to a deuterated solvent (like ²H₂O) in the presence of a base. This technique is particularly effective for introducing deuterium at positions adjacent to carbonyl groups. For labeling at other specific sites on the steroid nucleus, a multi-step synthesis is required, often involving the reduction of a ketone with a deuterated reducing agent (e.g., sodium borodeuteride) or the catalytic deuteration of a double bond. For a compound like 15β-hydroxyprogesterone, a synthetic intermediate could be subjected to such reactions before the final molecule is assembled.

Carbon-13 Labeling: Carbon-13 labeling provides a stable isotope tracer that can be followed in metabolic studies using mass spectrometry or NMR spectroscopy. The synthesis of ¹³C-labeled steroids is generally more complex than deuteration and often requires either a partial or total synthesis approach.

Partial Synthesis: This involves chemically modifying a readily available steroid by replacing a part of its structure with a ¹³C-labeled synthon.

Total Synthesis: This approach builds the entire steroid skeleton from small, ¹³C-labeled starting materials.

These methods allow for the precise placement of ¹³C atoms within the steroid molecule, providing powerful probes for elucidating metabolic transformations.

Synthesis of Reference Standards for Analytical Validation

The availability of pure, well-characterized chemical reference standards is a prerequisite for the validation of any analytical method. A reference standard for 15β-hydroxyprogesterone is essential for the accurate quantification of this compound in biological matrices and for ensuring the reliability of clinical and research laboratory data.

The synthesis of a reference standard involves preparing the compound at the highest possible purity and thoroughly characterizing its identity and integrity. The synthetic routes described previously, particularly microbial hydroxylation due to its specificity and potential for high yield, are suitable for producing primary reference material.

Following synthesis, the material must undergo rigorous purification, typically using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). The purified compound is then extensively characterized to confirm its structure and assess its purity. A suite of analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity.

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Purity Analysis: Typically performed by HPLC with UV or MS detection to determine the percentage purity and identify any impurities.

Furthermore, for applications like newborn screening for congenital adrenal hyperplasia (CAH), where 15β-hydroxylated steroids can potentially interfere with diagnostic tests, having a certified reference standard is critical for developing and validating specific and accurate analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Isotope dilution LC-MS/MS, which uses a stable isotope-labeled version of the analyte as an internal standard, is considered a reference measurement procedure for the highly accurate quantification of steroids. nih.govnih.gov Therefore, the synthesis of both the "native" (unlabeled) and an isotopically labeled 15β-hydroxyprogesterone is fundamental for establishing a robust analytical framework.

Future Perspectives and Emerging Avenues in 15beta Hydroxyprogesterone Research

Exploration of Undiscovered Enzymatic Pathways and Novel Biocatalysts

The production of hydroxylated steroids, including 15β-Hydroxyprogesterone, has historically relied on microbial biotransformation, a process valued for its high degree of specificity. semanticscholar.orgscispace.comresearchfloor.org The introduction of a hydroxyl group into a steroid skeleton is a critical step in synthesizing new, physiologically active drugs. scispace.com Microbial transformation offers significant advantages over conventional chemical methods, particularly its ability to perform highly specific chemo-, regio-, and stereoselective reactions that are otherwise complex or impossible to achieve. scispace.comslideshare.net

Future research will intensify the search for new biocatalysts by exploring untapped microbial diversity. Fungi and bacteria remain a primary focus for discovering novel steroid-hydroxylating enzymes. slideshare.netnih.gov For instance, the cytochrome P450 enzyme CYP106A2 from Bacillus megaterium is known to hydroxylate 3-oxo-Δ4-steroids primarily at the 15β-position. ebi.ac.ukplos.org The ongoing screening of diverse microorganisms is expected to yield new enzymes with unique or improved catalytic activities for progesterone (B1679170) hydroxylation. researchgate.netnih.gov Filamentous fungi, in particular, are recognized as promising biocatalysts for transforming steroids into valuable pharmaceutical compounds. nih.gov

The primary goal is to identify enzymes that can produce 15β-Hydroxyprogesterone with higher yields and fewer byproducts. This involves isolating and characterizing novel enzyme systems, such as specific cytochrome P450 monooxygenases, from a wide range of biological sources. plos.orgresearchgate.net The discovery of 15β-Hydroxyprogesterone as a defensive steroid in the carrion beetle (Silpha americana) suggests that insect enzymology may also represent a novel and unexplored frontier for identifying unique biocatalysts. ebi.ac.uk

Table 1: Examples of Biocatalysts in Progesterone Transformation

Biocatalyst (Organism/Enzyme)Key Reaction TypeMajor Products from ProgesteroneReference
Aspergillus fumigatusHydroxylation11α-hydroxyprogesterone, 11α,15β-dihydroxyprogesterone, 7β,15β-dihydroxyprogesterone scispace.com
CYP106A2 (from Bacillus megaterium)Hydroxylation15β-hydroxyprogesterone ebi.ac.uk
Penicillium chrysogenumSide-chain cleavage, Oxidation, LactonizationTestololactone nih.gov
Mucor piriformisHydroxylation14α-hydroxyprogesterone, 7β,14α-dihydroxyprogesterone researchgate.net
Aspergillus nigerHydroxylation11α-hydroxyprogesterone, 6β,11α-dihydroxyprogesterone aensiweb.com

Integration of Computational Modeling with Experimental Enzyme Engineering

The synergy between computational modeling and experimental enzyme engineering is set to revolutionize the development of biocatalysts for 15β-Hydroxyprogesterone synthesis. nih.govescholarship.org Computer simulations are becoming essential for understanding enzyme mechanisms, characterizing reaction pathways, and predicting how mutations will affect enzyme function. nih.govnih.gov This integrated approach allows for a more rational and targeted design of enzymes with desired properties, such as enhanced activity, stability, and substrate specificity. nih.govdoaj.org

Techniques like homology modeling are used to create 3D structures of enzymes whose crystal structures are unknown, such as CYP106A2. ebi.ac.uk These models serve as a basis for molecular docking studies to simulate how a substrate like progesterone binds to the active site. nih.govresearchgate.net Such insights are invaluable for identifying key amino acid residues that control the enzyme's regio- and stereoselectivity. ebi.ac.uknih.gov For example, redesigning the surface residues of adrenodoxin (B1173346), an electron transfer partner for CYP106A2, based on docking models, led to a 2.5-fold increase in the production of 15β-hydroxyprogesterone. researchgate.net

Furthermore, advanced computational methods like quantum mechanics/molecular mechanics (QM/MM) can model the enzymatic reaction itself, providing a deeper understanding of the catalytic mechanism. nih.govresearchgate.net This knowledge can guide site-directed mutagenesis experiments to engineer enzymes with improved catalytic efficiency or altered product profiles. nih.gov The ultimate aim is to move from discovering naturally occurring enzymes to designing bespoke biocatalysts optimized for the industrial production of 15β-Hydroxyprogesterone. nih.gov

Table 2: Computational and Engineering Strategies for Steroid Hydroxylases

Enzyme TargetComputational Method / Engineering StrategyObjectiveOutcome/PotentialReference
CYP106A2Homology Modeling, Site-directed MutagenesisUnderstand structure-function; alter activity and selectivity.Created mutants with changed hydroxylation profiles. ebi.ac.uk
Adrenodoxin (partner to CYP106A2)Docking Models, Surface Residue RedesignImprove electron transfer to P450.Achieved a ~2.5-fold increase in 15β-hydroxyprogesterone production. researchgate.net
CYP14AHomology Modeling (RosettaFold), Molecular Docking, Alanine ScanningIdentify critical residues for C14α-hydroxylation.Identified key residues controlling substrate conformation and reaction acceleration. nih.gov
General EnzymesMachine Learning, QM/MM ModelingAccelerate enzyme screening and model catalytic reactions.Enhances the accuracy and speed of designing novel enzymes. nih.govresearchgate.net

Broadening the Understanding of Steroid Biotransformation in Diverse Biological Systems

A deeper understanding of how steroids are metabolized across a wide range of organisms is fundamental to advancing the field. semanticscholar.orgresearchfloor.org Steroid biotransformations, including hydroxylations, are ubiquitous biological processes found in animals, plants, fungi, and bacteria. scispace.comresearchgate.net Each system possesses a unique enzymatic toolkit shaped by its evolutionary history and ecological niche. nih.gov Studying this diversity can reveal novel enzymatic pathways and metabolites with untapped pharmaceutical potential. researchfloor.orgnih.gov

For example, the function of steroid hydroxylation in many extra-hepatic tissues and non-mammalian organisms remains largely unknown. nih.gov Research into these areas could uncover new biological roles for compounds like 15β-Hydroxyprogesterone and identify the enzymes responsible for their synthesis. The discovery of 15β-Hydroxyprogesterone in insects highlights the potential for finding novel biotransformation pathways in less-studied organisms. ebi.ac.uk

Future research will likely expand to include extremophiles and unculturable microorganisms, which represent a vast, unexplored reservoir of genetic and metabolic diversity. By applying modern techniques like metagenomics, researchers can identify and characterize steroid-modifying enzymes from these organisms without the need for cultivation. researchgate.net This broader exploration will not only enhance our fundamental knowledge of steroid biochemistry but also provide new biocatalytic tools and molecular blueprints for developing innovative and sustainable processes for producing 15β-Hydroxyprogesterone and other valuable steroid compounds. semanticscholar.orgnih.gov

Table 3: Diversity of Steroid Biotransformation in Biological Systems

Biological SystemSteroid Substrate(s)Key Transformation Type(s)Significance / ApplicationReference
Fungi (e.g., Rhizopus, Aspergillus)Progesterone, CortisolHydroxylation (e.g., 11α, 15β), OxidationIndustrial production of corticosteroids and other steroid hormones. scispace.comslideshare.net
Bacteria (e.g., Bacillus, Mycobacterium)Progesterone, PhytosterolsHydroxylation (e.g., 15β), Side-chain degradationSource of specific hydroxylases (e.g., CYP106A2) and production of steroid intermediates. semanticscholar.orgebi.ac.uk
Insects (e.g., Silpha americana)Progesterone precursor15β-hydroxylationEcological roles (chemical defense); potential source of novel enzymes. ebi.ac.uk
Mammalian Systems (e.g., adrenal, liver)Cholesterol, Progesterone, DHEAHydroxylation (e.g., 7α, 11β, 17α, 21)Biosynthesis of essential hormones (bile acids, glucocorticoids, sex hormones). nih.govfrontiersin.org

Q & A

Q. How can researchers ensure reproducibility when sharing protocols for 15β-Hydroxyprogesterone studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish step-by-step protocols in supplemental materials, including reagent lot numbers, instrument settings, and raw data files. Use community platforms (e.g., Zenodo) to share code for statistical analyses. Validate key findings through independent replication labs .

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